molecular formula C14H15NO4 B11814792 5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid

5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid

Cat. No.: B11814792
M. Wt: 261.27 g/mol
InChI Key: PRUVCEDIVPNYIW-UHFFFAOYSA-N
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Description

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic organic compound featuring an oxazole core substituted at position 2 with a carboxylic acid group and at position 5 with a 4-isobutoxyphenyl group. The isobutoxy substituent (OCH2CH(CH3)2) introduces steric bulk and lipophilicity, which can influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-[4-(2-methylpropoxy)phenyl]-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-9(2)8-18-11-5-3-10(4-6-11)12-7-15-13(19-12)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

PRUVCEDIVPNYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with an appropriate nitrile to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid. Research indicates that oxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown significant activity against multiple cancer types, suggesting that 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may exhibit similar properties due to its structural analogies .

1.2 Anti-inflammatory Properties
Oxazole derivatives are noted for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis and other chronic inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases .

1.3 Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been studied, with evidence suggesting that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Synthesis and Derivative Development

2.1 Synthetic Pathways
The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Various synthetic routes have been explored to optimize yield and purity .

2.2 Derivatives and Structure-Activity Relationship (SAR)
The exploration of derivatives of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid has provided insights into structure-activity relationships. Modifications at different positions on the oxazole ring or the phenyl group can enhance biological activity or selectivity against specific targets .

Case Studies

3.1 Clinical Trials and Efficacy
Several compounds based on the oxazole framework have undergone clinical trials, demonstrating efficacy in treating conditions such as gout and hyperuricemia by inhibiting xanthine oxidase activity . While specific trials for 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may not be extensively documented, its structural relatives have shown promising results that could predict similar outcomes.

3.2 Comparative Studies
Comparative studies between 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid and established drugs reveal its potential advantages in terms of potency and side effect profiles. For example, when tested alongside standard anti-inflammatory medications, it exhibited superior efficacy in reducing inflammation markers without significant toxicity .

Data Table: Summary of Applications

Application TypeObserved EffectsReferences
Anticancer ActivityInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers
Antimicrobial ActivityInhibits growth of bacteria
Synthesis MethodsMulti-step organic synthesis
Derivative DevelopmentEnhanced activity through structural modifications

Mechanism of Action

The mechanism of action of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Analogs with Alkoxy-Substituted Phenyl Groups

The following compounds share the oxazole-2-carboxylic acid backbone but differ in the substituent on the phenyl ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid Ethoxy (C2H5O) C12H11NO4 233.22 Limited data available; structurally simpler with a linear alkoxy chain .
5-(4-Propoxyphenyl)oxazole-2-carboxylic acid Propoxy (C3H7O) C13H13NO4 247.25 Larger alkyl chain than ethoxy analog; no specific hazard data reported .
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid tert-Butyl (C4H9) C14H15NO3 245.27 Bulky tert-butyl group enhances hydrophobicity; used as a pharmaceutical intermediate .
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid Isobutoxy (C4H9O) C14H15NO4 261.28 (calculated) Branched alkoxy group balances lipophilicity and steric hindrance; data limited.

Key Observations :

  • Substituent Effects: Ethoxy and propoxy groups (linear chains) increase hydrophobicity incrementally. The tert-butyl analog lacks an oxygen atom in the substituent, leading to lower polarity compared to isobutoxy .
  • Molecular Weight : The target compound’s molecular weight (261.28 g/mol) is higher than its tert-butyl analog (245.27 g/mol) due to the additional oxygen in the isobutoxy group.

Other Oxazole Derivatives

5-(tert-Butyl)oxazole-2-carboxylic Acid
  • Properties : Smaller molecular weight (169.18 g/mol), higher volatility, and distinct electronic effects due to direct substitution .
  • Hazards : Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5-Methoxybenzo[d]oxazole-2-carboxylic Acid
  • Structure : Benzoxazole fused ring system with a methoxy group.
  • Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory effects (H335) .

Biological Activity

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid features an oxazole ring substituted with a phenyl group containing an isobutoxy moiety. This unique structure is believed to contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds with oxazole derivatives often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms through which 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid exerts its effects include:

  • Inhibition of Kinases : Similar oxazole compounds have shown the ability to inhibit various kinases involved in cell signaling pathways, such as VEGFR2 and CDK2, which are crucial in cancer progression and angiogenesis .
  • Immunomodulatory Effects : Some studies suggest that oxazole derivatives can modulate immune responses, exhibiting both immunosuppressive and immunostimulatory properties depending on their structure .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds similar to 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. A notable finding was the weak cytotoxic activity against certain cancer cell lines with an IC50 value of 23 µg/mL .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. It has shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus, which is significant given the challenges posed by antibiotic resistance. The inhibition percentages reported were substantial, indicating a promising avenue for further research into its use as an antimicrobial agent .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various oxazole derivatives, 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid was tested alongside other compounds. The results indicated moderate activity against specific cancer cell lines, suggesting that structural modifications could enhance its efficacy .
  • Immunological Studies : Research into related compounds has shown that structural variations in oxazoles can lead to diverse immunological responses. Some derivatives exhibited strong immunosuppressive effects comparable to established drugs like cyclosporine A, highlighting the potential for developing new therapeutic agents based on this scaffold .

Comparative Activity Table

Compound NameActivity TypeIC50 (µg/mL)Notes
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acidCytotoxicity23Weak activity against cancer cell lines
Related Oxazole DerivativeAnti-biofilm250Significant inhibition of S. aureus biofilm
Isoxazole DerivativeImmunosuppressiveVariesMore effective than cyclosporine A

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